2,2-difluoro-5-methoxypentan-1-ol
Description
2,2-Difluoro-5-methoxypentan-1-ol is a fluorinated alcohol with a five-carbon backbone featuring a hydroxyl group at position 1, a methoxy group at position 5, and two fluorine atoms at position 2. The compound’s structure combines polar functional groups (hydroxyl, methoxy) with electron-withdrawing fluorine substituents, which influence its physicochemical behavior.
Properties
CAS No. |
114831-41-3 |
|---|---|
Molecular Formula |
C6H12F2O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-5-methoxypentan-1-ol typically involves the introduction of fluorine atoms into the carbon chain. One common method is the difluoromethylation of a suitable precursor. This can be achieved using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-methoxypentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2,2-difluoro-5-methoxypentan-1-one, while reduction can produce 2,2-difluoro-5-methoxypentane.
Scientific Research Applications
2,2-Difluoro-5-methoxypentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its ability to mimic certain biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-difluoro-5-methoxypentan-1-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. This can affect various biochemical pathways and processes, making the compound useful in the study of enzyme mechanisms and drug interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues: Fluorinated Pentanols
The provided evidence highlights two related fluorinated pentanols: 5-fluoro-1-pentanol (30) and 4-fluoropentan-1-ol (31) . Key structural differences include:
- Substituent Position :
- The target compound has dual fluorines at C2 and a methoxy group at C5, whereas analogs 30 and 31 feature single fluorine atoms at C5 and C4, respectively.
- The methoxy group in the target compound introduces additional steric and electronic effects compared to purely alkyl-fluorinated alcohols.
Physicochemical Properties
Fluorination and methoxy substitution significantly impact properties such as lipophilicity (logP), boiling point, and solubility. Based on principles from , which investigates fluorination’s effect on lipophilicity:
- Lipophilicity (logP) :
- Fluorine’s electronegativity increases polarity, reducing logP. However, the methoxy group’s methyl component may counterbalance this by enhancing lipophilicity.
- Hypothetical Data Table :
| Compound Name | Molecular Weight | logP* | Boiling Point (°C)* | Water Solubility* |
|---|---|---|---|---|
| 2,2-Difluoro-5-methoxypentan-1-ol | 168.15 | 0.85 | 185 | Moderate |
| 5-Fluoro-1-pentanol (30) | 122.14 | 0.62 | 165 | High |
| 4-Fluoropentan-1-ol (31) | 122.14 | 0.58 | 170 | High |
*Values are illustrative, derived from structural trends in fluorinated alcohols .
- Boiling Point: The target compound’s higher molecular weight and polar groups likely elevate its boiling point compared to mono-fluorinated analogs.
- Solubility : The methoxy group may reduce water solubility relative to 30 and 31 due to increased lipophilicity.
Reactivity and Stability
- Acidity : The dual fluorines at C2 enhance the alcohol’s acidity via electron withdrawal, making the hydroxyl proton more labile than in 30 or 31.
- Stability : The methoxy group at C5 may confer resistance to oxidation compared to terminal hydroxyl groups in analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
